The synthesis of FLT3-IN-50 involves several key steps, primarily utilizing techniques such as reductive amination and aromatic substitution. For instance, derivatives are synthesized from commercially available pyrimidines and purines through optimized reaction conditions. This includes alkylation followed by chlorination, and subsequent introduction of various substituents via cross-coupling reactions .
Key steps include:
FLT3-IN-50 features a complex molecular structure characterized by a purine core with multiple substitutions that enhance its inhibitory activity against FLT3. The structural optimization has led to compounds with varying substituents at different positions on the purine ring. The structure-activity relationship studies indicate that specific modifications significantly impact the compound's potency against FLT3, particularly those targeting the DFG-out conformation of the kinase .
The chemical reactions involved in synthesizing FLT3-IN-50 include:
These reactions are meticulously controlled to optimize yields and ensure the desired structural characteristics are achieved.
FLT3-IN-50 acts primarily as a Type-II kinase inhibitor. It binds to an allosteric site on the FLT3 kinase, which stabilizes the DFG-out conformation, thereby preventing ATP from binding effectively. This mechanism results in non-competitive inhibition, which is crucial for overcoming resistance mechanisms commonly observed in mutated forms of FLT3 .
FLT3-IN-50 typically exhibits properties such as:
The compound is soluble in organic solvents like acetonitrile and exhibits stability under standard laboratory conditions. Its chemical reactivity is primarily dictated by its functional groups, which facilitate interactions with the target kinase .
FLT3-IN-50 is primarily investigated for its potential as a therapeutic agent in treating acute myeloid leukemia, particularly in patients harboring FLT3 mutations. Its specificity and potency make it an attractive candidate for clinical development. Ongoing research focuses on optimizing its pharmacokinetic properties and evaluating its efficacy in combination therapies .
CAS No.: 136377-13-4
CAS No.: 5637-83-2
CAS No.: 189883-16-7
CAS No.:
CAS No.: 32719-43-0